5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde is a chemical compound with the molecular formula C11H13BrO4. It is characterized by the presence of a bromine atom, multiple ethoxy groups, and an aldehyde functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde typically involves the bromination of 2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzyl alcohol.
Substitution: 5-Azido-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde.
Scientific Research Applications
5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of probes for biological imaging and diagnostics.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity for its targets. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Lacks the ethoxy groups, making it less soluble in organic solvents.
2-[2-(2-Hydroxyethoxy)ethoxy]benzaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methoxybenzaldehyde: Contains a methoxy group instead of ethoxy groups, affecting its chemical properties and reactivity.
Uniqueness
5-Bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde is unique due to the combination of its bromine atom, multiple ethoxy groups, and aldehyde functional group. This unique structure imparts specific chemical reactivity and solubility properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-[2-(2-hydroxyethoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c12-10-1-2-11(9(7-10)8-14)16-6-5-15-4-3-13/h1-2,7-8,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGBBKGBQOOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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